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molecular formula C8H10N4S B8556734 2-Piperazin-1-yl-thiazole-5-carbonitrile

2-Piperazin-1-yl-thiazole-5-carbonitrile

Cat. No. B8556734
M. Wt: 194.26 g/mol
InChI Key: CTQIBPCXLDUYDK-UHFFFAOYSA-N
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Patent
US07220744B2

Procedure details

Prepared in analogy to example 2 (b) from 2-chloro-1,3-thiazole-5-carbonitrile and piperazine. The crude material was purified by chromatography (SiO2, methanol/dichloromethane) to yield the title compound as a white crystalline solid (yield 86%). MS (m/e): 194.9 (M+H+, 100%).
[Compound]
Name
example 2 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]([C:7]#[N:8])=[CH:5][N:6]=1.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1>>[N:9]1([C:2]2[S:3][C:4]([C:7]#[N:8])=[CH:5][N:6]=2)[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1

Inputs

Step One
Name
example 2 ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC(=CN1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography (SiO2, methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C=1SC(=CN1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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